Giffonin R

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H16O3 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

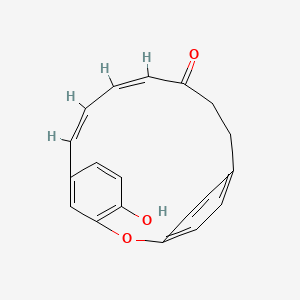

(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one |

InChI |

InChI=1S/C19H16O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h1-4,6-8,10-13,21H,5,9H2/b3-1-,4-2- |

InChI Key |

VFZXRGDMRSXXNZ-CCAGOZQPSA-N |

Isomeric SMILES |

C1CC(=O)/C=C\C=C/C2=CC(=C(C=C2)O)OC3=CC=C1C=C3 |

Canonical SMILES |

C1CC(=O)C=CC=CC2=CC(=C(C=C2)O)OC3=CC=C1C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of Giffonins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giffonins are a class of cyclic diarylheptanoids isolated from the leaves and other byproducts of the hazelnut tree, Corylus avellana, particularly the "Tonda di Giffoni" cultivar. These natural products have garnered significant interest within the scientific community due to their promising biological activities. This technical guide provides an in-depth overview of the known biological effects of Giffonins, with a focus on their antioxidant and enzyme inhibitory properties. The information presented herein is intended to support further research and drug development efforts centered on this class of compounds.

Core Biological Activities

The primary biological activities attributed to Giffonins are their potent antioxidant and α-glucosidase inhibitory effects.

Antioxidant Activity

Giffonins have demonstrated significant antioxidant properties, primarily through the inhibition of lipid peroxidation. Several studies have shown that certain Giffonins can protect human plasma proteins from oxidative damage by reducing the oxidation of thiol groups and preventing protein carbonylation.[1][2][3] Notably, the antioxidant activity of some Giffonins has been reported to be higher than that of curcumin, a well-known antioxidant. The mechanism of action is believed to involve the scavenging of free radicals, which helps to mitigate oxidative stress.

α-Glucosidase Inhibition

In addition to their antioxidant effects, various Giffonins have been identified as inhibitors of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. The ability of Giffonins to inhibit α-glucosidase suggests their potential as novel agents for glycemic control.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of various Giffonin compounds.

Table 1: α-Glucosidase Inhibitory Activity of Giffonins

| Compound | IC50 (µM) |

| Giffonin C | 104.6 |

| Giffonin D | 105.2 |

| Giffonin G | 110.5 |

| Giffonin H | 113.9 |

| Giffonin I | 108.3 |

| Giffonin J | 70.0 |

| Giffonin K | 55.3 |

| Giffonin M | 112.7 |

| Giffonin P | 65.8 |

| Acarbose (B1664774) (Control) | 115.1 |

Table 2: Inhibition of Human Plasma Lipid Peroxidation by Giffonins

| Compound (at 10 µM) | Inhibition of H2O2-induced Lipid Peroxidation (%) | Inhibition of H2O2/Fe2+-induced Lipid Peroxidation (%) |

| Giffonin D | > 60% | > 50% |

| Giffonin (Compound 4) | > 60% | > 50% |

| Giffonin (Compound 8) | > 60% | > 50% |

| Curcumin (Control) | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is used to quantify lipid peroxidation in human plasma by measuring the formation of malondialdehyde (MDA), a product of lipid peroxidation that reacts with thiobarbituric acid (TBA).

Materials:

-

Human plasma

-

Trichloroacetic acid (TCA) solution (10%)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Malondialdehyde (MDA) standard solutions

-

RIPA buffer

-

Phosphate (B84403) buffered saline (PBS)

-

Microcentrifuge tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation (Plasma):

-

Collect blood with an anticoagulant (e.g., EDTA, heparin).

-

Centrifuge at 700-1,000 x g for 10 minutes at 4°C.

-

Carefully transfer the plasma (upper layer) to a new tube.

-

-

Assay Protocol:

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 2,200 x g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add an equal volume (200 µL) of 0.67% TBA solution.

-

Incubate in a boiling water bath for 10 minutes.

-

Cool the samples on ice for 10 minutes.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

-

Quantification:

-

Prepare a standard curve using MDA solutions of known concentrations.

-

Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve. The results are expressed as µM of MDA.

-

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (1 mM)

-

Sodium phosphate buffer (0.1 M, pH 7.0)

-

Test compounds (Giffonins) dissolved in DMSO

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose at various concentrations in DMSO.

-

In a 96-well plate, add 8 µL of the test compound solution to 115 µL of 0.1 M sodium phosphate buffer (pH 7.0).

-

Add 50 µL of the α-glucosidase enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 1 M sodium carbonate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the reaction with DMSO instead of the test compound, and A_sample is the absorbance with the test compound.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[4]

-

Potential Signaling Pathways

While specific signaling pathways for Giffonins have not been fully elucidated, research on other diarylheptanoids, such as curcumin, suggests potential modulation of key inflammatory pathways.

IL-6/STAT3 Signaling Pathway

Diarylheptanoids have been shown to suppress the IL-6-induced activation of the STAT3 signaling pathway.[5] This pathway is crucial in inflammation and cancer. Inhibition of this pathway by Giffonins could contribute to their potential anti-inflammatory and anti-cancer properties.

References

- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diarylheptanoids from Curcuma phaeocaulis Suppress IL-6-Induced STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) structural skeleton. These compounds are found in various plant families, including Betulaceae and Zingiberaceae, and have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of Giffonin R and related diarylheptanoids, with a focus on their chemical structures, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Diarylheptanoids can be broadly classified into linear and cyclic structures. The giffonins, a series of cyclic diarylheptanoids isolated from the hazelnut tree (Corylus avellana), represent a particularly interesting subgroup with promising therapeutic potential. This guide will delve into the specifics of this compound and other notable giffonins, presenting quantitative data, detailed experimental protocols, and visualizations of their molecular interactions.

This compound and Related Diarylheptanoids: Structure and Source

This compound is a cyclic diarylheptanoid that, along with Giffonins Q and S, was first isolated from the male flowers of the hazelnut tree (Corylus avellana L., cultivar 'Tonda di Giffoni')[1]. The structure of this compound, elucidated through extensive spectroscopic analysis, including NMR, features the characteristic bridged diarylheptanoid core.

The giffonin family is extensive, with numerous analogues isolated from various parts of the hazelnut tree, including the leaves. These compounds, such as Giffonins A-I, J-P, W, and X, share a common structural framework but differ in their hydroxylation patterns and other substitutions, leading to a wide range of biological activities[2][3][4].

Quantitative Biological Activity

The giffonins have demonstrated a range of biological activities, most notably antioxidant and α-glucosidase inhibitory effects. The following tables summarize the available quantitative data for this compound and its related compounds to facilitate comparison.

Table 1: Antioxidant Activity of Giffonins (Inhibition of Lipid Peroxidation)

| Compound | Concentration (µM) | H₂O₂-induced Inhibition (%) | H₂O₂/Fe²⁺-induced Inhibition (%) | Reference |

| Giffonin D | 10 | > 60% | > 50% | [5] |

| Giffonin H | 10 | > 60% | > 50% | |

| Giffonins Q, R, S (extract) | - | Data not available | Data not available | |

| Curcumin (reference) | 10 | ~19.2% | Data not available |

Table 2: α-Glucosidase Inhibitory Activity of Giffonins

| Compound | IC₅₀ (µM) | Reference |

| Giffonins (from extract) | Activity confirmed | |

| Acarbose (reference) | Varies by assay conditions | - |

Note: While the α-glucosidase inhibitory activity of giffonin-containing extracts has been confirmed, specific IC₅₀ values for individual giffonin compounds are not yet widely reported.

Mechanism of Action and Signaling Pathways

The biological activities of diarylheptanoids, including the giffonins, are attributed to their ability to modulate various cellular signaling pathways. Their antioxidant effects are not only due to direct radical scavenging but also through the upregulation of endogenous antioxidant defense mechanisms.

Antioxidant Signaling Pathways

Diarylheptanoids have been shown to modulate key signaling pathways involved in the cellular response to oxidative stress, such as the NF-κB and Nrf2-ARE pathways.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Chronic inflammation is closely linked to oxidative stress. The NF-κB signaling pathway is a central regulator of inflammation. Some diarylheptanoids have been found to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. This inhibition helps to mitigate inflammation-associated oxidative damage.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) Pathway: The Nrf2-ARE pathway is a primary mechanism for cellular defense against oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Curcumin, a well-studied linear diarylheptanoid, is a known activator of the Nrf2 pathway. It is plausible that cyclic diarylheptanoids like the giffonins exert their potent antioxidant effects through a similar mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and related diarylheptanoids.

Isolation and Structure Elucidation of Giffonins

The following is a general workflow for the isolation and characterization of giffonins from Corylus avellana.

1. Plant Material and Extraction: Dried and powdered plant material (e.g., male flowers or leaves of Corylus avellana) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

2. Fractionation: The crude extract is subjected to column chromatography for initial fractionation. A common stationary phase is Sephadex LH-20, with methanol as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification: Fractions containing compounds of interest are further purified using semi-preparative high-performance liquid chromatography (HPLC). A reverse-phase C18 column is typically used with a gradient of methanol and water as the mobile phase.

4. Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques. Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HRESIMS), is used to determine the molecular formula. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the detailed chemical structure and stereochemistry.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay is widely used to measure the antioxidant activity of compounds by quantifying their ability to inhibit lipid peroxidation.

1. Principle: Lipid peroxidation generates malondialdehyde (MDA) and other reactive substances. In an acidic medium and at high temperatures, these substances react with thiobarbituric acid (TBA) to form a pink-colored adduct, which can be measured spectrophotometrically at approximately 532 nm. A reduction in the absorbance of this adduct in the presence of an antioxidant indicates inhibition of lipid peroxidation.

2. Reagents:

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

Hydrochloric acid (HCl)

-

Biological sample (e.g., human plasma, tissue homogenate)

-

Inducer of lipid peroxidation (e.g., H₂O₂ and/or Fe²⁺)

-

Test compound (Giffonin or other diarylheptanoid)

3. Procedure:

-

Prepare the reaction mixture containing the biological sample, the inducer of lipid peroxidation, and the test compound at various concentrations.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding TCA, followed by the TBA reagent.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes) to allow for the formation of the TBARS adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

A control without the test compound is run in parallel. The percentage inhibition of lipid peroxidation is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

α-Glucosidase Inhibitory Assay

This assay is used to evaluate the potential of compounds to act as antidiabetic agents by inhibiting the α-glucosidase enzyme, which is involved in carbohydrate digestion.

1. Principle: The α-glucosidase enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The presence of an α-glucosidase inhibitor will reduce the rate of this reaction, leading to a decrease in absorbance.

2. Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compound (Giffonin or other diarylheptanoid)

-

Acarbose (as a positive control)

3. Procedure:

-

In a 96-well plate, add a solution of the test compound at various concentrations to the phosphate buffer.

-

Add the α-glucosidase enzyme solution to each well and incubate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

A control without the test compound and a blank without the enzyme are run in parallel. The percentage inhibition of α-glucosidase activity is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage inhibition against the inhibitor concentration.

Conclusion and Future Perspectives

This compound and its related diarylheptanoids from Corylus avellana represent a promising class of natural products with significant antioxidant and potential antidiabetic properties. Their mechanism of action likely involves the modulation of key cellular signaling pathways such as NF-κB and Nrf2, which are central to the body's response to oxidative stress and inflammation.

While the initial findings are encouraging, further research is warranted to fully elucidate the therapeutic potential of these compounds. Specifically, comprehensive structure-activity relationship (SAR) studies are needed to identify the key structural features responsible for their biological activities. More extensive in vivo studies are also required to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds.

The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research in this exciting area of natural product drug discovery. The continued investigation of this compound and its analogues may lead to the development of novel therapeutic agents for the prevention and treatment of a wide range of oxidative stress-related diseases.

References

- 1. Quali-quantitative analysis of the phenolic fraction of the flowers of Corylus avellana, source of the Italian PGI product "Nocciola di Giffoni": Isolation of antioxidant diarylheptanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Giffonins J-P, Highly Hydroxylated Cyclized Diarylheptanoids from the Leaves of Corylus avellana Cultivar "Tonda di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Giffonin R: A Technical Guide to its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant potential of Giffonin R, a cyclized diarylheptanoid isolated from the leaves of the hazelnut tree (Corylus avellana). This document collates available quantitative data, details the experimental protocols used for its evaluation, and explores the potential mechanisms of action, including direct radical scavenging and the modulation of cellular signaling pathways.

Quantitative Antioxidant Activity

This compound is part of a larger class of compounds known as giffonins, which have demonstrated significant antioxidant properties. The antioxidant capacity of this compound and related compounds has been primarily evaluated through their ability to inhibit lipid peroxidation in human plasma, a key indicator of protection against oxidative stress. The data presented below summarizes the inhibitory effects of this compound and other notable giffonins against induced lipid peroxidation, with curcumin (B1669340), a well-studied antioxidant diarylheptanoid, as a reference.

| Compound | Concentration (µM) | Inhibition of Lipid Peroxidation (%) | Assay | Reference |

| This compound | 10 | > 50% | TBARS | [1] |

| Giffonin S | 10 | ~ 35% | TBARS | [1] |

| Giffonin D | 10 | > 60% (H₂O₂ induced) | TBARS | [2] |

| 10 | > 50% (H₂O₂/Fe²⁺ induced) | TBARS | [2] | |

| Giffonin H | 10 | > 60% (H₂O₂ induced) | TBARS | [2] |

| 10 | > 50% (H₂O₂/Fe²⁺ induced) | TBARS | ||

| Curcumin (Reference) | 10 | < 50% | TBARS |

Experimental Protocols

The evaluation of the antioxidant potential of giffonins has involved several key biochemical assays. The detailed methodologies for these experiments are crucial for the replication and validation of findings.

Inhibition of Human Plasma Lipid Peroxidation (TBARS Assay)

This assay measures the concentration of Thiobarbituric Acid Reactive Substances (TBARS), primarily malondialdehyde (MDA), which are byproducts of lipid peroxidation.

Protocol:

-

Sample Preparation: Human plasma is isolated from healthy volunteers. The tested compounds (e.g., this compound) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Induction of Oxidation: Aliquots of human plasma are incubated with the test compound at a final concentration (e.g., 10 µM). Oxidative stress is then induced by adding either hydrogen peroxide (H₂O₂) or a combination of hydrogen peroxide and ferrous iron (H₂O₂/Fe²⁺).

-

TBARS Reaction: Following incubation, the reaction is stopped, and proteins are precipitated using an acid solution (e.g., trichloroacetic acid). The supernatant is then mixed with a thiobarbituric acid (TBA) solution.

-

Measurement: The mixture is heated to facilitate the reaction between MDA and TBA, forming a colored adduct. After cooling, the absorbance of the solution is measured spectrophotometrically at approximately 532 nm.

-

Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the test compound to that of the control samples (plasma with inducers but without the test compound).

Protein Carbonylation Assay

This method quantifies the level of protein-carbonyl adducts, which are stable markers of protein oxidation. The most common method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Protocol:

-

Protein Extraction and Quantification: Proteins are extracted from plasma samples previously treated with oxidizing agents and/or giffonins. The total protein concentration is determined using a standard method like the Bradford assay.

-

DNPH Derivatization: An equal volume of DNPH solution (in a strong acid like HCl) is added to the protein sample. A control sample for each data point is prepared by adding only the acidic vehicle without DNPH. The mixture is incubated in the dark at room temperature with vortexing every 15 minutes.

-

Protein Precipitation: Proteins are precipitated by adding trichloroacetic acid (TCA) and incubating on ice. The samples are then centrifuged to pellet the proteins.

-

Washing: The supernatant is discarded, and the protein pellet is washed multiple times with an ethanol/ethyl acetate (B1210297) solution to remove any free DNPH.

-

Solubilization and Measurement: The final protein pellet is resuspended in a strong denaturing buffer (e.g., containing guanidine (B92328) hydrochloride). The absorbance of the resulting solution is read at approximately 370 nm. The carbonyl content is calculated using the molar extinction coefficient of DNPH and normalized to the protein concentration.

Thiol Group Oxidation Assay

This assay measures the number of free sulfhydryl (thiol) groups in proteins, which decrease upon oxidative stress. Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) is commonly used for this purpose.

Protocol:

-

Sample Preparation: Plasma proteins, previously exposed to oxidative conditions with and without giffonins, are prepared.

-

Reaction with DTNB: An aliquot of the protein sample is mixed with a reaction buffer and DTNB solution. DTNB reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).

-

Measurement: The absorbance of the TNB product is measured spectrophotometrically at 412 nm.

-

Quantification: The concentration of thiol groups is determined by using a standard curve prepared with a known concentration of a thiol-containing compound, such as cysteine or glutathione (B108866). The results are expressed as the amount of free thiols per milligram of protein. A higher value indicates a greater protective effect of the test compound against thiol oxidation.

Mechanisms of Antioxidant Action and Signaling Pathways

The antioxidant effects of this compound and other diarylheptanoids are believed to be exerted through both direct and indirect mechanisms.

Direct Radical Scavenging

Diarylheptanoids possess phenolic hydroxyl groups that can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions that lead to cellular damage. This direct antioxidant activity is a primary mechanism for preventing lipid peroxidation and protein oxidation.

Potential Involvement of the Nrf2 Signaling Pathway

While direct scavenging is a key mechanism, emerging evidence suggests that diarylheptanoids may also exert their antioxidant effects indirectly by activating cellular defense pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. While direct studies on this compound are pending, the well-known diarylheptanoid curcumin activates this pathway, and forthcoming research suggests a similar role for diarylheptanoids from Corylus avellana.

Mechanism of Nrf2 Activation:

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain diarylheptanoids, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Conclusion

This compound, a diarylheptanoid from Corylus avellana, demonstrates significant antioxidant potential, notably through the potent inhibition of lipid peroxidation. Its activity, comparable or superior to the well-known antioxidant curcumin, positions it as a compound of interest for further investigation in the context of diseases associated with oxidative stress. The likely mechanisms of action include direct radical scavenging and potential modulation of the Nrf2 signaling pathway, a critical cellular defense system. The detailed protocols provided herein should facilitate further research into the precise therapeutic potential of this compound and the broader class of giffonins.

References

Giffonin R: A Preliminary Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Giffonin R, a cyclic diarylheptanoid found in plants such as hazelnut (Corylus avellana) and Rhizoma Musae, has emerged as a molecule of interest for its potential therapeutic properties. Preliminary investigations, primarily centered on extracts containing this compound and studies of related diarylheptanoid compounds, suggest a possible role in modulating critical cellular processes, including apoptosis and cell cycle regulation. This technical guide synthesizes the current, albeit preliminary, understanding of this compound's mechanism of action, drawing from in vitro studies on various cancer cell lines and network pharmacology predictions. The available data points towards the induction of apoptosis through caspase-dependent pathways and potential interactions with key signaling cascades such as PI3K-Akt and MAPK. This document aims to provide a foundational resource for researchers by presenting available quantitative data, detailing relevant experimental protocols, and visualizing hypothesized signaling pathways to guide future in-depth investigations into the therapeutic potential of this compound.

Introduction

This compound is a member of the diarylheptanoid class of natural products, which are known for their diverse biological activities. While research directly focused on the mechanism of action of isolated this compound is limited, studies on plant extracts rich in this compound, as well as on structurally similar diarylheptanoids, provide initial insights into its potential as an anticancer agent. This guide will summarize the existing preliminary data to build a foundational understanding of this compound's bioactivity.

Quantitative Data from Preliminary Studies

The majority of the available quantitative data comes from studies on extracts of Corylus avellana (hazelnut), which contains this compound, and other related diarylheptanoids. It is important to note that these values are not for isolated this compound and should be interpreted as indicative of the potential activity of compounds within these extracts.

Table 1: Cytotoxic Activity of Hazelnut Shell Extract (HSE) on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) of HSE | Reference |

| A375 | Primary Melanoma | 584 | [1] |

| SK-Mel-28 | Metastatic Melanoma | 459 | [1] |

| HeLa | Cervical Cancer | 526 | [1] |

Table 2: Cytotoxic Activity of Hazelnut Leaf Extracts on Human Cancer Cell Lines

| Extract | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Methanol | H1299 | Lung Cancer | 5.91 | [2] |

| Methanol | MCF-7 | Breast Cancer | 21.08 | [2] |

| Methanol | A549 | Lung Cancer | 22.04 | |

| Methanol | MDA-MB-231 | Breast Cancer | 40.16 | |

| Ethanol | H1299 | Lung Cancer | 9.722 | |

| Ethanol | A549 | Lung Cancer | 20.40 | |

| Ethanol | MCF-7 | Breast Cancer | 32.17 | |

| Ethanol | MDA-MB-231 | Breast Cancer | 32.16 |

Table 3: Antioxidant Activity of this compound and Related Compounds

| Compound | Assay | Concentration | % Inhibition of Lipid Peroxidation | Reference |

| This compound | TBARS | 10 µM | > 50% | |

| Giffonin S | TBARS | 10 µM | ~ 35% |

Postulated Mechanism of Action: Apoptosis Induction

Preliminary evidence from studies on hazelnut extracts suggests that this compound may induce apoptosis in cancer cells. The proposed mechanism involves the activation of the caspase cascade, a key pathway in programmed cell death.

Caspase Activation and PARP-1 Cleavage

Studies on hazelnut shell extract have demonstrated the induction of apoptosis in human malignant melanoma (SK-Mel-28) and human cervical cancer (HeLa) cell lines. This process is mediated by the activation of caspase-3, a critical executioner caspase. Activated caspase-3 then cleaves key cellular substrates, including poly(ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic biochemical and morphological changes of apoptosis. Western blot analysis of cells treated with hazelnut shell extract showed an increase in the cleaved forms of both caspase-3 and PARP-1.

Potential Involvement in Cell Cycle Regulation

While direct evidence for this compound's effect on the cell cycle is lacking, studies on other diarylheptanoids suggest a potential for cell cycle arrest. For instance, certain diarylheptanoids from Alpinia officinarum have been shown to induce S-phase arrest in human neuroblastoma cells. This raises the possibility that this compound may also exert its anticancer effects by halting the progression of the cell cycle, preventing cancer cell proliferation. Further investigation using techniques like flow cytometry with propidium (B1200493) iodide staining is necessary to elucidate the specific effects of this compound on cell cycle distribution.

Predicted Signaling Pathway Interactions

Network pharmacology studies of extracts containing this compound have predicted its interaction with several key signaling pathways implicated in cancer progression, including the PI3K-Akt and MAPK pathways. These pathways are crucial for regulating cell proliferation, survival, and apoptosis. While experimental validation for isolated this compound is pending, these predictions provide a roadmap for future mechanistic studies.

Experimental Protocols

The following are generalized protocols based on methodologies used in studies of hazelnut extracts and other diarylheptanoids. These can serve as a starting point for designing experiments with isolated this compound.

Cell Viability Assay (MTT Assay)

-

Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Treat cancer cells with this compound at the desired concentrations for the indicated time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis

-

Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, PARP-1, Bcl-2, Bax, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preliminary data gathered from studies on this compound-containing extracts and related compounds suggest that it may be a promising candidate for further investigation as an anticancer agent. The current evidence points towards a mechanism of action involving the induction of apoptosis via the caspase cascade. However, dedicated studies using purified this compound are essential to confirm these findings and to fully elucidate its molecular targets and signaling pathways. Future research should focus on:

-

Determining the cytotoxic activity and IC50 values of isolated this compound in a broad panel of cancer cell lines.

-

Conducting detailed apoptosis and cell cycle arrest studies to confirm and quantify these effects.

-

Utilizing Western blotting and other molecular biology techniques to validate the involvement of the predicted signaling pathways (e.g., PI3K-Akt, MAPK) and to identify key molecular targets.

-

In vivo studies in animal models to evaluate the therapeutic efficacy and safety of this compound.

A comprehensive understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

- 1. Hazelnut (Corylus avellana L.) Shells Extract: Phenolic Composition, Antioxidant Effect and Cytotoxic Activity on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inducing Effect of Corylus avellana on Cytotoxic Activity in Lung and Breast Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Giffonin R: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Giffonins, a class of cyclic diarylheptanoids isolated from the leaves, shells, and flowers of the hazelnut tree (Corylus avellana), have garnered significant interest for their diverse biological activities. While specific research on "Giffonin R," a diaryl ether heptenoid, is limited, this whitepaper will synthesize the current understanding of the broader giffonin family to infer its therapeutic potential. This document will detail the known antioxidant and α-glucosidase inhibitory activities of various giffonins, providing available quantitative data and outlining the experimental protocols used in these assessments. Furthermore, it will explore the potential signaling pathways that may be modulated by these compounds, drawing parallels from structurally related diarylheptanoids.

Introduction to Giffonins

Giffonins are a group of plant secondary metabolites characterized by a seven-carbon chain connecting two aromatic rings. They are predominantly found in the Italian "Tonda di Giffoni" cultivar of Corylus avellana.[1][2][3] The family includes several identified compounds, such as Giffonins A-I, J-P, and Q-S, each with unique structural features that contribute to their biological effects.[3][4] This paper will focus on the therapeutic promise of these compounds, with a speculative outlook on this compound based on the activities of its chemical relatives.

Therapeutic Potential and Biological Activities

The therapeutic potential of the giffonin family lies primarily in their antioxidant and enzyme inhibitory activities.

Antioxidant Activity

Several giffonins have demonstrated potent antioxidant properties, exceeding the activity of the well-known antioxidant curcumin (B1669340) in some assays. This activity is crucial in combating oxidative stress, a key pathological factor in numerous chronic diseases.

Table 1: Antioxidant Activity of Giffonins

| Compound | Assay | Concentration | % Inhibition of Lipid Peroxidation | Reference Compound | % Inhibition by Reference |

| Giffonin D | H₂O₂-induced | 10 µM | >60% | Curcumin | 19.2% |

| Giffonin H | H₂O₂-induced | 10 µM | >60% | Curcumin | 19.2% |

| Giffonin D | H₂O₂/Fe²⁺-induced | 10 µM | >50% | Curcumin | Not specified |

| Giffonin H | H₂O₂/Fe²⁺-induced | 10 µM | >50% | Curcumin | Not specified |

α-Glucosidase Inhibitory Activity

Certain giffonins have been identified as inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can help to manage postprandial hyperglycemia, a key concern in type 2 diabetes.

Table 2: α-Glucosidase Inhibitory Activity of Giffonins

| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) |

| Giffonin J | 55.3 | Acarbose | 115.1 |

| Giffonin K | 70.0 | Acarbose | 115.1 |

| Giffonin P | 68.2 | Acarbose | 115.1 |

| Giffonin C | 104.6 | Acarbose | 115.1 |

| Giffonin D | 110.2 | Acarbose | 115.1 |

| Giffonin G | 113.9 | Acarbose | 115.1 |

| Giffonin H | 108.5 | Acarbose | 115.1 |

| Giffonin I | 107.3 | Acarbose | 115.1 |

| Giffonin M | 105.4 | Acarbose | 115.1 |

Antiproliferative Activity

While direct studies on the antiproliferative effects of most giffonins are nascent, related diarylheptanoids have shown activity against various cancer cell lines. For instance, hispidulin, a flavonoid with a similar core structure, has demonstrated anti-melanoma effects on A2058 cells by inducing apoptosis and reducing cell migration. This suggests that giffonins may also possess anticancer properties worthy of investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on the available literature for the assessment of diarylheptanoid activity.

Antioxidant Activity: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a secondary oxidation product.

-

Sample Preparation: Prepare human plasma samples.

-

Induction of Oxidation: Induce lipid peroxidation in the plasma samples using H₂O₂ or a combination of H₂O₂ and Fe²⁺.

-

Incubation: Incubate the plasma samples with the test giffonin compounds (e.g., at a concentration of 10 µM) or the reference compound (curcumin).

-

TBARS Reaction: Add a solution of thiobarbituric acid (TBA) to the samples.

-

Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

-

Measurement: After cooling, measure the absorbance of the resulting solution spectrophotometrically at 532 nm.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control group without the antioxidant.

α-Glucosidase Inhibitory Assay

This in vitro assay determines the ability of a compound to inhibit the α-glucosidase enzyme.

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Incubation: Pre-incubate the enzyme solution with various concentrations of the giffonin compounds or the reference inhibitor (acarbose) for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG solution to the pre-incubated mixture.

-

Reaction Termination: After a set incubation time (e.g., 20 minutes), stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

-

Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage inhibition against the inhibitor concentration.

Potential Signaling Pathways

While the specific signaling pathways modulated by giffonins have not been extensively studied, the mechanisms of action of other diarylheptanoids, such as curcumin, provide valuable insights. These compounds are known to interact with multiple molecular targets, influencing key cellular processes.

Potential signaling pathways that could be modulated by giffonins include:

-

NF-κB Signaling Pathway: Diarylheptanoids have been shown to inhibit the activation of NF-κB, a key regulator of inflammation. This inhibition can occur through the prevention of IκB degradation, thereby sequestering NF-κB in the cytoplasm.

-

MAPK/ERK Signaling Pathway: This pathway is crucial for cell proliferation and survival. Some diarylpentanoids, structurally similar to giffonins, have been found to modulate the MAPK/ERK pathway, suggesting a potential mechanism for antiproliferative effects.

-

STAT3 Signaling Pathway: The STAT3 pathway is often hyperactivated in cancer and inflammatory diseases. Curcumin and its analogues can suppress STAT3 activation, leading to reduced tumor growth and invasion.

Conclusion and Future Directions

The giffonin family of diarylheptanoids, isolated from Corylus avellana, presents a promising area for therapeutic research. Their demonstrated antioxidant and α-glucosidase inhibitory activities suggest potential applications in the management of chronic diseases associated with oxidative stress and metabolic disorders. Although specific data on this compound is currently unavailable, the collective evidence from related compounds strongly supports its potential as a bioactive molecule.

Future research should focus on:

-

Isolation and Characterization of this compound: A complete chemical and biological profile of this compound is necessary to understand its specific therapeutic potential.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by various giffonins will provide a deeper understanding of their mechanisms of action.

-

In Vivo Studies: Preclinical animal studies are required to evaluate the efficacy, safety, and pharmacokinetic profiles of promising giffonin compounds.

-

Structure-Activity Relationship (SAR) Studies: Investigating how the structural variations among different giffonins influence their biological activities will aid in the design of more potent and selective therapeutic agents.

The exploration of natural products like this compound and its analogues holds significant promise for the discovery of novel therapeutic leads for a range of human diseases.

References

- 1. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]

- 3. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Giffonin R: A Potent Inhibitor of Lipid Peroxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process implicated in cellular injury, aging, and the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders. This complex chain reaction, initiated by reactive oxygen species (ROS), leads to the degradation of lipids within cell membranes, resulting in loss of membrane integrity, enzyme inactivation, and the formation of cytotoxic byproducts such as malondialdehyde (MDA). Consequently, the identification and characterization of compounds that can inhibit lipid peroxidation are of significant interest in the development of novel therapeutic and preventative strategies.

Giffonin R, a cyclic diarylheptanoid isolated from the leaves and flowers of the hazelnut tree (Corylus avellana), has emerged as a promising natural antioxidant with potent inhibitory effects on lipid peroxidation. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound's role in mitigating lipid peroxidation, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Data on the Inhibition of Lipid Peroxidation

This compound has demonstrated significant efficacy in inhibiting lipid peroxidation in in vitro studies. Its activity has been compared to that of other giffonins and the well-known antioxidant, curcumin. The following table summarizes the key quantitative findings from studies assessing the inhibitory effects of this compound and related compounds on lipid peroxidation.

| Compound | Concentration | Assay | Model System | % Inhibition of Lipid Peroxidation | Reference |

| This compound | 10 µM | TBARS | In vitro | > 50% | [1][2] |

| Giffonin S | 10 µM | TBARS | In vitro | ~ 35% | [1][2] |

| Giffonin D | 10 µM | TBARS | H₂O₂-induced | > 60% | [3] |

| Giffonin D | 10 µM | TBARS | H₂O₂/Fe²⁺-induced | > 50% | |

| Giffonin H | 10 µM | TBARS | H₂O₂-induced | > 60% | |

| Giffonin H | 10 µM | TBARS | H₂O₂/Fe²⁺-induced | > 50% | |

| Curcumin | 10 µM | TBARS | In vitro | Less than this compound |

Mechanism of Action: Free Radical Scavenging

The primary mechanism by which this compound and other phenolic compounds inhibit lipid peroxidation is through their potent antioxidant and free radical scavenging activities. Diarylheptanoids, the class of compounds to which this compound belongs, are known to act as direct and indirect antioxidants. They can neutralize free radicals, thereby terminating the chain reaction of lipid peroxidation. The antioxidant capacity of these compounds is also demonstrated by their ability to prevent oxidative damage to other biological macromolecules, such as proteins, by reducing the oxidation of thiol groups and preventing protein carbonylation.

The following diagram illustrates the general mechanism of lipid peroxidation and the proposed inhibitory action of this compound.

Caption: Mechanism of lipid peroxidation and inhibition by this compound.

Experimental Protocols

The most cited method for evaluating the inhibitory effect of this compound on lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Objective: To quantify the extent of lipid peroxidation in a biological sample by measuring the concentration of MDA.

Principle: MDA reacts with thiobarbiturates under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at approximately 532 nm. The intensity of the color is directly proportional to the amount of MDA present in the sample.

Materials:

-

Biological sample (e.g., human plasma, tissue homogenate)

-

This compound solution (at desired concentrations)

-

Inducing agent (e.g., H₂O₂, H₂O₂/Fe²⁺)

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

MDA standard solution (e.g., 1,1,3,3-tetramethoxypropane)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare the biological sample (e.g., dilute plasma, homogenize tissue).

-

Induction of Lipid Peroxidation:

-

To a set of test tubes, add the biological sample.

-

Add the this compound solution at varying concentrations to different tubes. Include a control group with no this compound and a positive control with a known antioxidant (e.g., curcumin).

-

Add the inducing agent (e.g., H₂O₂/Fe²⁺) to all tubes except the negative control.

-

Incubate the mixture under appropriate conditions (e.g., 37°C for a specified time) to allow lipid peroxidation to occur.

-

-

TBARS Reaction:

-

Stop the reaction by adding an acidic solution, such as TCA, to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new set of tubes.

-

Add the TBA solution to the supernatant.

-

Heat the mixture in a boiling water bath for a specific duration (e.g., 15-20 minutes) to facilitate the formation of the MDA-TBA adduct.

-

Cool the samples to room temperature.

-

-

Measurement:

-

Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of MDA.

-

-

Quantification:

-

Calculate the concentration of MDA in the samples by extrapolating from the standard curve.

-

Determine the percentage inhibition of lipid peroxidation for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The following diagram outlines the experimental workflow for the TBARS assay.

Caption: Experimental workflow for the TBARS assay.

Conclusion and Future Directions

This compound has been identified as a potent natural inhibitor of lipid peroxidation, exhibiting greater activity than the well-established antioxidant, curcumin, in in vitro models. Its mechanism of action is primarily attributed to its ability to scavenge free radicals, thereby interrupting the propagation of lipid peroxidation chain reactions. The TBARS assay is a standard method for quantifying this inhibitory activity.

For drug development professionals and researchers, this compound represents a promising lead compound for the development of novel therapeutics targeting oxidative stress-related pathologies. Further research is warranted to:

-

Elucidate the detailed structure-activity relationships of this compound and other giffonins.

-

Investigate the in vivo efficacy and pharmacokinetic profile of this compound in animal models of diseases associated with lipid peroxidation.

-

Explore the potential synergistic effects of this compound with other antioxidants.

-

Develop and validate more specific assays to confirm the mechanism of action and rule out potential interferences.

The continued investigation of this compound and other diarylheptanoids holds significant promise for advancing our understanding and treatment of conditions driven by oxidative damage.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Giffonins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giffonins are a class of cyclic diarylheptanoids, natural phenolic compounds isolated from the leaves of the hazelnut tree, Corylus avellana.[1][2] These compounds have garnered significant interest within the scientific community due to their potent antioxidant properties.[1][3] This document provides detailed application notes and protocols for the isolation and purification of Giffonins, intended to guide researchers in obtaining these compounds for further study and drug development.

Note on "Giffonin R": The current scientific literature extensively documents the isolation of Giffonins A through X.[4] However, there is no specific mention of a "this compound." It is presumed that this may be a typographical error. The protocols provided herein are based on established methods for the isolation and purification of the known Giffonin family of compounds and are expected to be applicable for the isolation of any related diarylheptanoids from Corylus avellana.

Data Presentation: Purification Summary

The following table summarizes representative data for the isolation and purification of Giffonins from Corylus avellana leaves. Yields and purity can vary depending on the starting material, extraction conditions, and chromatographic separation efficiency.

| Purification Step | Compound | Starting Material (g) | Yield (mg) | Purity (%) | Analytical Method |

| Crude Methanol (B129727) Extract | Total Giffonins | 1000 (dried leaves) | 50,000 (extract) | Not Determined | - |

| Sephadex LH-20 Column Chromatography | Giffonin J | 31.0 (fraction) | 3.4 | >90 | HPLC-UV |

| Giffonin K | 31.0 (fraction) | 2.1 | >90 | HPLC-UV | |

| Giffonin P | 21.4 (fraction) | 2.3 | >90 | HPLC-UV | |

| Preparative HPLC | Giffonin V | - | - | >99 | LC-MS |

Data compiled from multiple sources for illustrative purposes. Actual yields and purities will vary.

Experimental Protocols

Extraction of Giffonins from Corylus avellana Leaves

This protocol describes the initial extraction of Giffonins from dried plant material.

Materials:

-

Dried and powdered leaves of Corylus avellana

-

Methanol (reagent grade)

-

Ethanol (reagent grade, alternative)

-

Large glass container with a lid

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Macerate 1 kg of dried, powdered Corylus avellana leaves in 5 L of methanol at room temperature.

-

Agitate the mixture for 72 hours using a shaker or magnetic stirrer.

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

-

Store the crude extract at -20°C until further processing.

Fractionation by Sephadex LH-20 Column Chromatography

This step separates the crude extract into fractions enriched with Giffonins.

Materials:

-

Crude methanol extract

-

Sephadex LH-20 resin

-

Glass chromatography column (e.g., 5 x 100 cm)

-

Methanol (HPLC grade)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp (254 nm)

Procedure:

-

Swell the Sephadex LH-20 resin in methanol for at least 4 hours.

-

Pack the chromatography column with the swollen Sephadex LH-20 resin.

-

Dissolve the crude methanol extract in a minimal amount of methanol.

-

Load the dissolved extract onto the top of the Sephadex LH-20 column.

-

Elute the column with methanol at a constant flow rate.

-

Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

-

Monitor the fractionation process by spotting aliquots of each fraction onto a TLC plate. Develop the TLC plate and visualize the spots under a UV lamp to identify fractions containing compounds of interest.

-

Pool the fractions that contain Giffonins based on their TLC profiles.

-

Concentrate the pooled fractions using a rotary evaporator.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This final step isolates individual Giffonins to a high degree of purity.

Materials:

-

Enriched Giffonin fractions from Sephadex LH-20 chromatography

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm)

-

Mobile phase A: Water with 0.1% formic acid (HPLC grade)

-

Mobile phase B: Acetonitrile with 0.1% formic acid (HPLC grade)

-

Sample vials

-

Collection tubes

Procedure:

-

Dissolve the dried, enriched Giffonin fraction in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with the C18 column.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the compounds using a gradient of mobile phase A and B. A typical gradient might be:

-

0-5 min: 20% B

-

5-45 min: 20-80% B

-

45-50 min: 80-100% B

-

50-55 min: 100% B

-

55-60 min: 100-20% B

-

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Collect the peaks corresponding to individual Giffonins in separate tubes.

-

Analyze the purity of the collected fractions using analytical HPLC or LC-MS.

-

Lyophilize the pure fractions to obtain the isolated Giffonin as a powder.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of Giffonins.

Caption: Workflow for Giffonin Isolation and Purification.

Antioxidant Signaling Pathway

Giffonins, as potent antioxidants, are believed to exert their protective effects through the activation of the Nrf2 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

Caption: Giffonin-mediated activation of the Nrf2 antioxidant pathway.

References

- 1. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (corylus avellana), source of the italian PGI product nocciola di Giffoni - Lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Corylus avellana “Nocciola Piemonte”: metabolomics focused on polar lipids and phenolic compounds in fresh and roasted hazelnuts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Vitro Antioxidant Assays of Giffonin R

For Researchers, Scientists, and Drug Development Professionals

Introduction to Giffonin R and its Antioxidant Potential

Giffonins are a class of diarylheptanoids isolated from the leaves of the hazelnut tree, Corylus avellana.[1][2] Various members of the giffonin family have demonstrated significant antioxidant properties, in some cases surpassing the activity of curcumin, a well-known antioxidant.[1][3] These compounds have been shown to inhibit human plasma lipid peroxidation and reduce the oxidation of thiol groups and carbonylation in plasma proteins.[1] The antioxidant activity of diarylheptanoids like giffonins is attributed to their chemical structure, which enables them to act as free radical scavengers. This document provides detailed protocols for evaluating the in-vitro antioxidant capacity of this compound using common and reliable assays.

General Antioxidant Mechanism of Diarylheptanoids

The antioxidant action of diarylheptanoids, including Giffonins, primarily involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. This process is often referred to as radical scavenging. The general mechanisms can be categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Figure 1: General antioxidant mechanisms of this compound.

Experimental Protocols

The following are detailed protocols for commonly used in-vitro antioxidant assays. It is recommended to use a positive control, such as Trolox, Vitamin C (ascorbic acid), or Gallic Acid, for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Experimental Workflow:

Figure 2: DPPH radical scavenging assay workflow.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a series of dilutions of this compound from the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

Prepare a positive control solution (e.g., Trolox or ascorbic acid) at similar concentrations to this compound.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the this compound dilutions, positive control, or blank (solvent) to respective wells.

-

Add 200 µL of the DPPH working solution to all wells.

-

Mix gently and incubate the plate in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with this compound or the positive control.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Experimental Workflow:

Figure 3: ABTS radical scavenging assay workflow.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 5 µL of the this compound dilutions, positive control, or blank to respective wells.

-

Add 200 µL of the diluted ABTS•+ solution to all wells.

-

Mix and incubate for 5-6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined from a standard curve of Trolox concentration versus percentage inhibition.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Workflow:

Figure 4: FRAP assay workflow.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. This working solution should be prepared fresh.

-

Warm the FRAP working solution to 37°C before use.

-

Prepare a stock solution and serial dilutions of this compound.

-

Prepare a standard curve using known concentrations of FeSO₄·7H₂O (e.g., 0.063 to 2.0 mM).

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of the this compound dilutions, standards, or blank to respective wells.

-

Add 220 µL of the pre-warmed FRAP working solution to all wells.

-

Mix and incubate for 4 minutes at 37°C.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

-

Determine the FRAP value of this compound from the standard curve. The results are expressed as mM Fe²⁺ equivalents per mg or mM of the sample.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Experimental Workflow:

Figure 5: ORAC assay workflow.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).

-

Prepare a stock solution and serial dilutions of this compound.

-

Prepare a series of Trolox standards (e.g., 12.5 to 200 µM) for the standard curve.

-

Prepare a fresh solution of AAPH in 75 mM phosphate buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add 150 µL of the fluorescein working solution to all wells.

-

Add 25 µL of the this compound dilutions, Trolox standards, or blank (buffer) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes in the microplate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately begin kinetic fluorescence measurements every 1-2 minutes for 60-90 minutes (Excitation: ~485 nm, Emission: ~520-538 nm).

-

-

Calculation:

-

Calculate the Area Under the Curve (AUC) for the blank, standards, and samples from the fluorescence decay curve.

-

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

-

Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of this compound from the standard curve. The results are expressed as µmol of Trolox Equivalents (TE) per mg or µmol of the sample.

-

Data Presentation

The antioxidant capacity of this compound should be quantified and presented in a clear, tabular format for easy comparison.

Table 1: DPPH and ABTS Radical Scavenging Activity of this compound

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | TEAC Value (ABTS Assay) |

| This compound | Data | Data | Data |

| Trolox | Data | Data | 1.00 |

| Ascorbic Acid | Data | Data | Data |

Table 2: FRAP and ORAC Antioxidant Capacity of this compound

| Compound | FRAP Value (mM Fe²⁺/mM) | ORAC Value (µmol TE/µmol) |

| This compound | Data | Data |

| Trolox | Data | 1.00 |

| Gallic Acid | Data | Data |

Note: "Data" indicates where experimentally determined values should be inserted.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in-vitro evaluation of the antioxidant properties of this compound. By employing a battery of assays that measure different aspects of antioxidant action (HAT and SET mechanisms), researchers can obtain a robust and reliable profile of the compound's antioxidant potential. This information is crucial for further research and development in the fields of nutrition, pharmacology, and drug discovery.

References

- 1. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Giffonin R: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giffonin R is a novel flavonoid compound under investigation for its potential therapeutic applications. Flavonoids, a class of naturally occurring polyphenolic compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and protocols for the experimental design of cell culture studies to investigate the effects of this compound. The focus is on its potential as an anti-cancer agent, specifically its ability to induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cancer progression.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 25.8 ± 2.1 |

| MDA-MB-231 | Breast Cancer | 42.5 ± 3.5 |

| A549 | Lung Cancer | 35.2 ± 2.8 |

| HCT116 | Colon Cancer | 18.9 ± 1.5 |

| HepG2 | Liver Cancer | 55.1 ± 4.3 |

Table 2: Effect of this compound on Apoptosis Induction in HCT116 Cells

The following data represents the percentage of apoptotic cells in the HCT116 colon cancer cell line after 24 hours of treatment with this compound, as measured by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| 0 (Control) | 2.5 ± 0.3 | 1.8 ± 0.2 | 4.3 ± 0.5 |

| 10 | 12.7 ± 1.1 | 5.4 ± 0.6 | 18.1 ± 1.7 |

| 20 | 25.3 ± 2.2 | 10.1 ± 0.9 | 35.4 ± 3.1 |

| 40 | 38.6 ± 3.5 | 18.2 ± 1.6 | 56.8 ± 5.1 |

Table 3: Modulation of Key Signaling Proteins by this compound in HCT116 Cells

This table shows the relative protein expression levels in HCT116 cells after 24-hour treatment with this compound, quantified by Western blot analysis. Data are normalized to the untreated control.

| Target Protein | This compound (20 µM) - Relative Expression | This compound (40 µM) - Relative Expression |

| p-Akt | 0.62 ± 0.05 | 0.35 ± 0.04 |

| NF-κB (p65) | 0.71 ± 0.06 | 0.48 ± 0.05 |

| Cleaved Caspase-3 | 2.8 ± 0.2 | 4.5 ± 0.3 |

| Bcl-2 | 0.55 ± 0.04 | 0.28 ± 0.03 |

| Bax | 1.9 ± 0.15 | 3.2 ± 0.25 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the cells with the compound for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol allows for the quantification of apoptotic cells using flow cytometry.[3]

Materials:

-

Cancer cell line (e.g., HCT116)

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[4]

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-